molecular formula C17H27NO2 B13039176 (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid

(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid

Cat. No.: B13039176
M. Wt: 277.4 g/mol
InChI Key: QXWZWNFDBXDIKA-CQSZACIVSA-N
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Description

(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid is an organic compound characterized by the presence of an amino group attached to a propanoic acid backbone, with a 3,5-di-tert-butylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butylbenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The aldehyde group of 3,5-di-tert-butylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst.

    Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and obtain the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bulky tert-butyl groups may affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-phenylpropanoic acid: Lacks the tert-butyl groups, resulting in different chemical properties.

    (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid: Has a single tert-butyl group, leading to variations in steric effects.

Uniqueness

(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid is unique due to the presence of two tert-butyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing novel chemical entities.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

(3R)-3-amino-3-(3,5-ditert-butylphenyl)propanoic acid

InChI

InChI=1S/C17H27NO2/c1-16(2,3)12-7-11(14(18)10-15(19)20)8-13(9-12)17(4,5)6/h7-9,14H,10,18H2,1-6H3,(H,19,20)/t14-/m1/s1

InChI Key

QXWZWNFDBXDIKA-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)N)C(C)(C)C

Origin of Product

United States

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